molecular formula C₁₆H₁₉N₃O₉S B1141002 Sulfamethoxazole N1-Glucuronide CAS No. 14365-52-7

Sulfamethoxazole N1-Glucuronide

Katalognummer B1141002
CAS-Nummer: 14365-52-7
Molekulargewicht: 429.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Sulfamethoxazole is metabolized in the human body to form Sulfamethoxazole N1-Glucuronide among other metabolites. The synthesis of this compound has been explored through labelling studies where sulfamethoxazole was labelled and its metabolites, including N1-Glucuronide, were synthesized for pharmacokinetic studies (Heinkele & Mürdter, 2007).

Molecular Structure Analysis

Molecular structure analysis of this compound reveals its glucuronidation at the N1 position. This modification significantly affects the molecule's interaction with the body, including its protein binding capacity, which is substantially reduced compared to its parent compound (Vree et al., 1995).

Chemical Reactions and Properties

The transformation of sulfamethoxazole into its N1-Glucuronide metabolite through enzymatic glucuronidation involves the attachment of glucuronic acid to the nitrogen atom of the sulfamethoxazole molecule. This process alters the chemical properties of the drug, making it more water-soluble and facilitating its excretion from the body (Ueda et al., 1968).

Physical Properties Analysis

Glucuronidation significantly impacts the physical properties of sulfamethoxazole, particularly its solubility and distribution within the body. The formation of this compound, a more polar compound, enhances its renal excretion. The pharmacokinetic behavior of this metabolite was characterized, including its plasma half-life and renal clearance values, providing insights into its distribution and elimination (Vree et al., 1995).

Chemical Properties Analysis

The chemical properties of this compound differ from the parent compound due to the presence of the glucuronic acid moiety. This difference influences its pharmacological activity and interaction with biological systems. Studies have shown that glucuronidation at the N1 position of sulfamethoxazole leads to a decrease in protein binding, altering the drug's bioavailability and therapeutic efficacy (Vree et al., 1995).

Wissenschaftliche Forschungsanwendungen

  • Biodegradation Potential in River Sediment : Radke et al. (2009) investigated the biodegradation potential of river sediment for sulfamethoxazole and its metabolites, including SMX-N1-glucuronide. They found that these compounds are efficiently removed from the water-sediment system through biodegradation, highlighting the river sediment's capability for degrading sulfonamide antibiotics and the potential of human metabolites to retransform into parent SMX under environmental conditions (Radke et al., 2009).

  • Pharmacokinetics in Humans : Vree et al. (1995) assessed the pharmacokinetics of sulfamethoxazole, including its N1-glucuronide conjugate, in human volunteers. They reported on the metabolite’s presence in plasma and urine, providing insights into the absorption, metabolism, and excretion of the drug and its metabolites (Vree et al., 1995).

  • Labeling for Research Purposes : Heinkele and Mürdter (2007) synthesized [2H3]-labeled versions of sulfamethoxazole-N1-glucuronide and other metabolites for research purposes, demonstrating a method for creating labeled compounds that can be used in pharmacokinetic and metabolic studies (Heinkele & Mürdter, 2007).

  • Photolysis of Human Metabolites : Bonvin et al. (2013) examined the direct photolysis of human metabolites of sulfamethoxazole, including SMX-N1-glucuronide. They found that these metabolites, except for SMX-N1-glucuronide, are more photostable than SMX, indicating that they might persist in the environment and potentially retransform into the parent compound (Bonvin et al., 2013).

  • Identification in Human Plasma and Urine : Vree et al. (1994) isolated and identified sulfamethoxazole-N1-glucuronide from human plasma and urine, providing essential information for clinical and pharmacological studies of the drug and its metabolites (Vree et al., 1994).

  • Photoelectrocatalytic Water Treatment : Peleyeju et al. (2017) investigated the photoelectrocatalytic degradation of sulfamethoxazole using TiO2-exfoliated graphite electrodes, an approach that could potentially be applied for the remediation of water contaminated by pharmaceuticals including sulfamethoxazole and its metabolites (Peleyeju et al., 2017).

Wirkmechanismus

Target of Action

Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a sulfonamide antibiotic . The primary target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .

Mode of Action

Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . By competing with PABA for binding to dihydropteroate synthetase, Sulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth and division .

Biochemical Pathways

The action of this compound involves the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Thus, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA, RNA, and protein synthesis .

Pharmacokinetics

Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites, including this compound . The plasma half-life of elimination for these compounds varies between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .

Result of Action

The inhibition of folic acid synthesis by Sulfamethoxazole leads to a decrease in bacterial growth and division . This results in the effective treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the renal clearance of Sulfamethoxazole is low with an acidic urine pH . Furthermore, alterations in liver or kidney functions may increase or decrease the frequencies of hypersensitivity reactions . Additionally, the presence of other drugs can affect the metabolism and efficacy of Sulfamethoxazole .

Eigenschaften

IUPAC Name

6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFOMTRQSZIMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfamethoxazole N1-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?

A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite this compound, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.